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Abstract
This application note provides a detailed protocol for the precipitation of DNA from large

volumes using isopropanol. Isopropanol precipitation is the preferred method for

concentrating DNA from dilute solutions or large sample volumes due to the smaller volume of

alcohol required compared to ethanol.[1][2][3] This method is rapid, cost-effective, and can be

performed at room temperature, which minimizes the co-precipitation of salts.[1][2][3] The

following sections detail the principles, a comprehensive protocol, and key quantitative

parameters for successful and reproducible DNA precipitation.

Introduction
The recovery and concentration of nucleic acids are fundamental steps in molecular biology.

For researchers working with large sample volumes, such as those obtained from large-scale

plasmid preparations or certain DNA extraction methods, efficiently concentrating the DNA into

a manageable volume is crucial.[4][5][6] Isopropanol precipitation is particularly advantageous

in these scenarios because DNA is less soluble in isopropanol than in ethanol, meaning a

smaller volume of isopropanol is needed to induce precipitation.[3][4][5] This allows for the

entire precipitation reaction to often be contained within a single centrifuge tube, streamlining

the workflow.[4][5]

The underlying principle of alcohol precipitation of DNA involves neutralizing the negative

charge of the phosphate backbone with a salt (e.g., sodium acetate) and then adding an
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alcohol (isopropanol) to decrease the solubility of the DNA, causing it to precipitate out of the

solution.[4][5]

Key Advantages of Isopropanol Precipitation for
Large Volumes

Reduced Volume: Requires only 0.6-0.7 volumes of isopropanol, making it ideal for large

starting sample volumes.[1][3]

Room Temperature Protocol: Precipitation can be effectively carried out at room

temperature, which reduces the risk of co-precipitating excess salts.[1][2][3]

Efficiency at Low Concentrations: Isopropanol is effective at precipitating DNA even at low

concentrations.[5][7]

Speed: The precipitation process is generally faster compared to ethanol precipitation.[1]

Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative data for the isopropanol DNA

precipitation protocol.

Table 1: Reagent Concentrations and Volumes

Reagent
Stock
Concentration

Final
Concentration

Volume to Add (per
100 mL sample)

Sodium Acetate 3 M, pH 5.2 0.3 M 10 mL

Ammonium Acetate 7.5 M 2.0 - 2.5 M 26.7 - 33.3 mL

Isopropanol (100%) 100% ~37.5% - 41.2% 60 - 70 mL

70% Ethanol 70% -
1 - 10 mL (for

washing)

Table 2: Centrifugation Parameters
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Step Speed (x g) Temperature Duration (minutes)

DNA Pelleting 10,000 - 15,000 4°C 15 - 30

Pellet Washing 10,000 - 15,000 4°C 5 - 15

Experimental Protocol
This protocol is designed for the precipitation of DNA from a large aqueous volume (e.g., 100

mL). Adjust volumes proportionally for different starting sample sizes.

Materials:

DNA solution (large volume)

Sodium acetate (3 M, pH 5.2) or Ammonium acetate (7.5 M)

Isopropanol (100%), room temperature

Ethanol (70%), room temperature

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water

Appropriately sized centrifuge tubes (polypropylene is recommended; avoid polycarbonate)

[1]

Refrigerated centrifuge

Pipettes and sterile tips

Procedure:

Salt Addition:

To your large volume DNA sample, add a salt to neutralize the charge on the DNA

backbone. The two most common choices are:
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Sodium Acetate: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to achieve a final

concentration of 0.3 M.[1][2][8]

Ammonium Acetate: Add 1/3rd volume of 7.5 M Ammonium Acetate to achieve a final

concentration of approximately 2.5 M.[1][2]

Mix thoroughly by inverting the tube several times.

Isopropanol Addition:

Add 0.6 to 0.7 volumes of room temperature 100% isopropanol to the DNA-salt mixture.

[1][2][3] For example, if your starting volume after adding salt is 110 mL, add between 66

mL and 77 mL of isopropanol.

Mix gently but thoroughly by inverting the tube until the DNA precipitate becomes visible

as a white, thread-like substance. For high molecular weight genomic DNA, spooling the

DNA out with a sterile glass rod is an alternative to centrifugation.[1]

DNA Pelleting:

Centrifuge the mixture immediately at 10,000 to 15,000 x g for 15 to 30 minutes at 4°C.[1]

[2] The lower temperature helps to prevent overheating of the sample during the long spin.

[1]

A small, often translucent or white, pellet of DNA should be visible at the bottom of the

tube.

Supernatant Removal:

Carefully decant the supernatant without disturbing the DNA pellet.[1][2] The pellet may be

loosely attached, so proceed with caution.

Pellet Washing:

Add 1-10 mL of room temperature 70% ethanol to the tube to wash the pellet.[2] This step

removes co-precipitated salts and replaces the less volatile isopropanol with ethanol,

which aids in drying.[2]
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Gently dislodge the pellet from the tube wall by flicking the tube.

Wash Centrifugation:

Centrifuge at 10,000 to 15,000 x g for 5 to 15 minutes at 4°C.[2]

Final Supernatant Removal:

Carefully decant the ethanol wash. Use a pipette to remove any remaining droplets of

ethanol.

Drying the Pellet:

Air-dry the pellet for 5-20 minutes at room temperature.[2] Avoid over-drying, as this can

make the DNA difficult to redissolve.[9]

Resuspension:

Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water. Use a

buffer with a pH between 7.5 and 8.0 for optimal dissolution.[2] For high molecular weight

DNA, gentle mixing and incubation at 55°C for 1-2 hours may be necessary to fully

resuspend the pellet.[2]
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Large Volume DNA Solution

Add Salt
(e.g., 0.3 M NaOAc)

Mix Thoroughly

Add 0.6-0.7 vol Isopropanol
(Room Temperature)

Mix Gently

Centrifuge
(10,000-15,000 x g, 15-30 min, 4°C)

Decant Supernatant

Wash with 70% Ethanol

Centrifuge
(10,000-15,000 x g, 5-15 min, 4°C)

Decant Supernatant & Remove Drops

Air-Dry Pellet
(5-20 min)

Resuspend in Buffer
(e.g., TE Buffer)

Purified & Concentrated DNA
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Caption: Workflow for isopropanol precipitation of DNA.
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Troubleshooting
Issue Possible Cause Recommendation

No visible pellet Low DNA concentration

Use a carrier like glycogen.

Extend incubation time at a

lower temperature, but be

mindful of salt co-precipitation.

[4][5]

Pellet is difficult to see
Isopropanol pellets can be

glassy

Mark the side of the tube

before centrifugation to know

where to expect the pellet.[5]

[9]

Pellet does not dissolve
Over-dried pellet or presence

of contaminants

Incubate at 50-60°C for 5-10

minutes.[10] Ensure

resuspension buffer pH is 7.5-

8.0.[2] Re-precipitate if

necessary.[10]

Low A260/A280 ratio Protein contamination

Ensure complete removal of

cellular debris before

precipitation. Consider a

protease treatment step prior

to precipitation.[11]

High A260/A230 ratio Salt or ethanol carryover

Ensure the pellet is properly

washed with 70% ethanol and

completely dry before

resuspension.[12]

Conclusion
Isopropanol precipitation is a robust and efficient method for concentrating DNA from large

volumes. By following the detailed protocol and understanding the key quantitative parameters

outlined in this application note, researchers can achieve high recovery of pure DNA suitable

for a wide range of downstream applications. The advantages of using a smaller volume of
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alcohol and the flexibility of a room temperature procedure make it an invaluable technique in

any molecular biology laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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